molecular formula C23H22N2O3S2 B2365424 N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide CAS No. 866008-24-4

N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide

Cat. No. B2365424
M. Wt: 438.56
InChI Key: BQYXIAFTFLHPOV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22N2O3S2 and its molecular weight is 438.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives similar to N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide demonstrate potential antimicrobial properties. For instance, rhodanine-3-acetic acid-based amides and esters, which have structural similarities, show significant activity against mycobacteria, including Mycobacterium tuberculosis. These derivatives also exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Anticancer Potential

Certain derivatives of N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide have been explored for their anticancer properties. Compounds such as 1H-inden-1-one substituted (heteroaryl)acetamide derivatives showed significant inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. This suggests potential applicability in cancer research and therapy (Karaburun et al., 2018).

Enzyme Inhibition

Studies have also shown that certain analogs can act as enzyme inhibitors. For example, compounds derived from 4H-1,2,4-triazole demonstrated notable inhibitory activity against enzymes like lipase and α-glucosidase. These findings are significant for their potential therapeutic applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Photodynamic Therapy

In photodynamic therapy, particularly for cancer treatment, derivatives like zinc phthalocyanine substituted with benzenesulfonamide groups have been synthesized. These compounds demonstrate high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

Research into simpler derivatives of N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide has indicated their potential as antioxidants. Studies involving capsaicin analogs like N-(4-hydroxy-3-methoxybenzyl)acetamide suggest their efficacy in scavenging free radicals, making them candidates for antioxidant applications (Yancheva et al., 2020).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S2/c1-28-17-10-8-16(9-11-17)13-24-21(26)15-30-23-20-7-3-2-6-19(20)22(27)25(23)14-18-5-4-12-29-18/h2-12,23H,13-15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYXIAFTFLHPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide

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